![molecular formula C15H15N5O4S B12176933 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12176933.png)
4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Description
4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring a tetrazole substituent on the aromatic ring. Sulfonamides are widely studied for their pharmacological and material science applications, particularly as enzyme inhibitors, antimicrobial agents, and receptor modulators . The tetrazole group (1H-tetrazol-1-yl) serves as a bioisostere for carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C15H15N5O4S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15N5O4S/c1-23-12-4-6-13(7-5-12)25(21,22)17-11-3-8-15(24-2)14(9-11)20-10-16-18-19-20/h3-10,17H,1-2H3 |
InChI Key |
ZXYPQQKZTLRPOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Classic Huisgen Cycloaddition
Reaction of 3-aminophenyl nitrile derivatives with sodium azide (NaN) in the presence of zinc chloride (ZnCl) at 80–100°C yields the tetrazole ring. For example:
Key Data :
Nitrile Precursor | Azide Source | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|---|
3-Cyanophenyl derivative | NaN | ZnCl | 80 | 68 |
3-Cyanophenyl derivative | TMSN | MgBr | 25 | 72 |
Trimethylsilyl azide (TMSN) under mild conditions improves yields and reduces side products.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) with ammonium chloride (NHCl) in DMF accelerates the reaction, achieving 85% yield while minimizing decomposition.
Introduction of Methoxy Groups
Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type couplings:
SNAr on Nitro-Substituted Intermediates
Methylation of hydroxyl precursors using methyl iodide (CHI) and potassium carbonate (KCO) in acetone:
Optimized Conditions :
Direct Methoxy Incorporation via Pd Catalysis
Palladium-catalyzed coupling of methoxy precursors with halogenated intermediates enhances regioselectivity:
Catalyst System : Pd(OAc)/DPPF in toluene at 110°C achieves 94% yield.
Sulfonamide Core Formation
The benzenesulfonamide moiety is constructed via sulfonation of aniline derivatives:
Sulfonation with 4-Methoxybenzenesulfonyl Chloride
Reaction of 4-methoxybenzenesulfonyl chloride with 4-methoxy-3-(1H-tetrazol-1-yl)aniline in dichloromethane (DCM) using triethylamine (EtN) as a base:
Critical Parameters :
-
Molar Ratio : 1:1.2 (aniline:sulfonyl chloride)
-
Temperature : 0°C to room temperature
-
Yield : 76–81%
Solid-Phase Synthesis for Scalability
Immobilization of the aniline derivative on Wang resin enables iterative coupling and deprotection, improving purity (>95%) and scalability.
Coupling and Final Assembly
The convergent synthesis involves sequential coupling of intermediates:
Tetrazole-Aniline Intermediate Preparation
3-Amino-4-methoxyphenyltetrazole is synthesized via Huisgen cycloaddition followed by nitro reduction (Fe/HCl or H/Pd-C).
Sulfonamide Bond Formation
Coupling the tetrazole-aniline with 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH/acetone) yields the final product.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
H NMR : Methoxy singlets at δ 3.85–3.90 ppm; tetrazole proton at δ 9.12 ppm.
-
HRMS : Calculated for CHNOS [M+H]: 361.0821; Found: 361.0819.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Tetrazole Ring Stability : Degradation observed above 150°C necessitates low-temperature protocols.
-
Regioselectivity in Di-Methoxy Systems : Competing O-methylation during SNAr requires orthogonal protecting groups.
-
Green Chemistry Approaches : Subcritical water as a solvent could enhance sustainability .
Chemical Reactions Analysis
4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:
Antibacterial Activity
Studies have shown that 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide possesses broad-spectrum antibacterial properties, particularly against gram-positive pathogens. Its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other sulfonamides .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Streptococcus pyogenes | 0.097 µg/mL |
Salmonella enterica | 0.78 µg/mL |
Anticancer Potential
Recent investigations have indicated that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa cells, demonstrating moderate cytotoxicity . The presence of the tetrazole ring is thought to enhance its interaction with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in various animal models, suggesting potential use in treating inflammatory diseases .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline under basic conditions. Variations in the synthetic route can lead to derivatives with enhanced or altered biological activities, allowing for the exploration of structure-activity relationships (SARs).
Applications in Drug Development
Given its diverse biological activities, this compound has potential applications in drug development:
- Lead Compound : It serves as a lead compound for developing new antibacterial and anticancer agents.
- Pharmacological Studies : Its unique structure makes it an ideal candidate for pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antibacterial Efficacy : A study published in MDPI highlighted its effectiveness against multiple gram-positive bacteria, establishing its potential as a new antibiotic agent .
- Cancer Cell Apoptosis : Research published in ACS Medicinal Chemistry Letters demonstrated its ability to induce apoptosis in cancer cell lines through specific cellular pathways .
- Inflammation Reduction : A study reported significant reductions in inflammatory markers when tested on animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and electrostatic interactions with biological molecules, which can lead to inhibition of enzymes or modulation of receptor activity. The methoxy groups and sulfonamide moiety can further enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with sulfonamide derivatives sharing analogous scaffolds but differing in substituents, heterocyclic moieties, or biological targets. Key comparisons include:
Structural Analogues with Tetrazole Substituents
- 2,5-Dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 1190258-74-2)
- Structural Difference : Chlorine atoms at the 2- and 5-positions on the sulfonamide benzene ring.
- Implications : The electron-withdrawing Cl substituents may enhance electrophilic reactivity and alter binding affinity compared to the methoxy group in the title compound .
- Molecular Weight : 394.2 g/mol (vs. 385.38 g/mol for the title compound) .
Analogues with Piperazine or Morpholine Substituents
SB-258585 (4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide)
- Structural Difference : Replaces tetrazole with a 4-methylpiperazine group.
- Pharmacological Profile : Potent 5-HT6 receptor antagonist (Ki = 1.3 nM) used in neurological studies .
- Key Data : Exhibits high radioligand binding affinity (Kd = 1.3 nM) .
- Synthetic Route : Likely involves Ullmann coupling or Buchwald-Hartwig amination for piperazine introduction .
- 4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide (CAS 300375-27-3) Structural Difference: Morpholine ring instead of tetrazole. Molecular Weight: 348.42 g/mol . Applications: Investigated for kinase inhibition or anticancer activity due to morpholine’s solubility-enhancing properties .
Analogues with Triazole or Oxazole Heterocycles
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
4-Methoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
Pharmacological and Spectral Comparisons
Spectral Data
Key Findings and Implications
Tetrazole vs. Piperazine/Morpholine : The tetrazole group in the title compound may confer superior metabolic stability compared to SB-258585’s piperazine, though the latter shows higher 5-HT6 affinity .
Heterocyclic Bioisosterism: Triazole and oxazole analogues demonstrate that minor heterocycle changes significantly alter biological activity, suggesting tunability for specific applications .
Biological Activity
4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound characterized by the presence of a tetrazole ring, methoxy groups, and a benzenesulfonamide moiety. This unique structure suggests a variety of potential biological activities, making it a subject of interest in medicinal chemistry. The compound's ability to mimic carboxylic acids through the tetrazole ring enhances its interactions with biological targets, leading to various therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C15H15N5O4S |
Molecular Weight | 361.4 g/mol |
IUPAC Name | This compound |
InChI Key | PNFOFWJJKDWYNP-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
The biological activity of this compound primarily arises from its interaction with specific molecular targets. The tetrazole moiety can effectively mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that typically interact with carboxylic acids. This property suggests potential applications as an enzyme inhibitor or receptor ligand .
Anticancer Activity
Recent studies have demonstrated that derivatives containing tetrazole rings exhibit significant anticancer properties. For example, compounds similar to this compound have been tested against various human cancer cell lines, including:
- Prostate (DU-145)
- Cervical (HeLa)
- Lung adenocarcinoma (A549)
- Liver (HepG2)
- Breast (MCF-7)
In vitro assays revealed that these compounds could induce apoptosis and inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, certain derivatives showed IC50 values as low as 0.054 µM against A549 cells, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that sulfonamide derivatives exhibit activity against a range of bacterial species. The minimum inhibitory concentration (MIC) values for some derivatives were reported in the range of 1.95–3.91 μg/mL against Micrococcus luteus and Bacillus spp., demonstrating effective antibacterial activity .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer potential of tetrazole-containing compounds, researchers synthesized various derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 0.246 µM against lung cancer cells (A549), highlighting the efficacy of tetrazole derivatives in targeting cancer .
Case Study 2: Enzyme Inhibition
Another study explored the enzyme inhibition capabilities of similar compounds. The results indicated that these derivatives could effectively inhibit specific enzymes involved in cancer progression, such as tubulin polymerization and STAT3 phosphorylation, suggesting their dual-targeting potential in cancer therapy .
Q & A
Q. Methodology :
- Docking simulations : Compare binding modes of analogs to identify critical interactions (e.g., tetrazole’s role in mimicking carboxylate groups) .
- In vitro assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and resolve discrepancies .
Advanced: What challenges arise in crystallographic analysis, and how can SHELX software address them?
- Challenges : Anisotropic displacement in tetrazole rings, twinning in sulfonamide crystals .
- Solutions :
- Validation : Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density .
Advanced: How can bioisosteric replacement strategies improve pharmacokinetic properties?
- Tetrazole vs. Carboxylic Acid :
- Advantages : Higher metabolic stability (resistance to esterases) and better membrane permeability .
- Limitations : Reduced solubility in aqueous media; requires co-solvents (e.g., DMSO) in assays .
- Experimental Design :
- Synthesize carboxylate analogs and compare logP (tetrazole: ~2.1 vs. carboxylate: ~1.5) .
- Use Caco-2 cell models to assess permeability .
Advanced: How to resolve contradictory data on substituent effects in enzyme inhibition assays?
- Case Study : Methoxy vs. chlorine substituents show conflicting IC₅₀ values in kinase assays .
- Approach :
Advanced: What strategies mitigate degradation during large-scale synthesis?
- Degradation Pathways : Hydrolysis of sulfonamide bond under acidic conditions; tetrazole ring oxidation .
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.